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Compound of Interest

Compound Name: (2-Tert-butylphenoxy)acetic acid

Cat. No.: B103121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2-Tert-butylphenoxy)acetic acid is a versatile reagent in organic synthesis, primarily utilized

as a building block for the introduction of the bulky and lipophilic 2-tert-butylphenoxyacetyl

moiety into a target molecule. Its derivatives have shown potential in agrochemical and

pharmaceutical applications, including as herbicides and as scaffolds for selective COX-2

inhibitors. The presence of the tert-butyl group can enhance the metabolic stability and modify

the pharmacokinetic properties of the final compound.

The carboxylic acid functionality of (2-tert-butylphenoxy)acetic acid allows for a variety of

chemical transformations, most notably the formation of esters and amides. A common and

efficient strategy to facilitate these reactions is the conversion of the carboxylic acid to the more

reactive acid chloride. This activated intermediate readily reacts with a wide range of

nucleophiles, such as alcohols and amines, to form the corresponding ester or amide

derivatives.

Key Applications:
Intermediate for Agrochemicals: The structural similarity of phenoxyacetic acids to plant

auxins makes them valuable intermediates in the development of herbicides.[1]

Scaffold for Pharmaceutical Ingredients: Phenoxyacetic acid derivatives are being

investigated for various pharmacological activities, including as anti-inflammatory agents

through the inhibition of COX-2.
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Building Block for Complex Molecules: The 2-tert-butylphenoxyacetyl group can be

incorporated into larger molecules to modulate their physical and biological properties.

Data Summary of a Representative Two-Step
Synthesis
The following table outlines the key quantitative data for a representative two-step synthesis

involving the conversion of (2-tert-butylphenoxy)acetic acid to its acid chloride, followed by

amidation.

Step Reaction
Key
Reagents

Solvent
Temperat
ure

Time Yield

1

Acid

Chloride

Formation

Thionyl

chloride

None

(neat)
Reflux 3 h

High (used

crude)

2 Amidation
Aniline,

Pyridine

Tetrahydrof

uran

0 °C to

Room

Temp.

4 h
Good to

Excellent

Experimental Protocols
Protocol 1: Synthesis of (2-Tert-butylphenoxy)acetyl
chloride
This protocol describes the conversion of (2-tert-butylphenoxy)acetic acid to its

corresponding acid chloride using thionyl chloride.

Materials:

(2-Tert-butylphenoxy)acetic acid

Thionyl chloride (SOCl₂)

Round-bottom flask
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Reflux condenser

Heating mantle

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser, place (2-tert-
butylphenoxy)acetic acid (1.0 eq).

Carefully add an excess of thionyl chloride (2.0-5.0 eq) to the flask. The reaction should be

performed in a well-ventilated fume hood.

Heat the reaction mixture to reflux and maintain for 3 hours, or until the evolution of HCl gas

ceases.

After cooling the mixture to room temperature, remove the excess thionyl chloride under

reduced pressure using a rotary evaporator.

The resulting crude (2-tert-butylphenoxy)acetyl chloride, typically a brown oil, can be used in

the subsequent step without further purification.[1]

Protocol 2: Synthesis of N-phenyl-2-(2-tert-
butylphenoxy)acetamide
This protocol details the reaction of (2-tert-butylphenoxy)acetyl chloride with aniline to form the

corresponding amide.

Materials:

(2-Tert-butylphenoxy)acetyl chloride (crude from Protocol 1)

Aniline

Pyridine

Anhydrous tetrahydrofuran (THF)
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Round-bottom flask

Magnetic stirrer

Ice bath

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine

(1.2 eq) in anhydrous tetrahydrofuran at 0 °C (ice bath).[1]

Stir the solution for 30 minutes.

Slowly add a solution of crude (2-tert-butylphenoxy)acetyl chloride (1.2 eq) in anhydrous

tetrahydrofuran to the reaction mixture dropwise over 5 minutes.[1]

Allow the reaction mixture to warm to room temperature and stir for 4 hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion of the reaction, quench the mixture with saturated aqueous ammonium

chloride.

Extract the product with ethyl acetate.

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude amide.
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The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield pure N-phenyl-2-(2-tert-butylphenoxy)acetamide.

Visualizations

(2-Tert-butylphenoxy)acetic acid (2-Tert-butylphenoxy)acetyl chloride
 SOCl2, Reflux

N-Aryl-(2-tert-butylphenoxy)acetamide
 Amine, Pyridine, THF

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of N-Aryl-(2-tert-butylphenoxy)acetamide.
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Step 1: Nucleophilic attack of the carboxylic acid

Step 2: Formation of the acyl chlorosulfite

Step 3: Nucleophilic attack by chloride

Step 4: Elimination of SO2 and chloride

R-COOH

S(O)Cl2

R-COO(S(O)Cl)H+ + Cl-

R-COO(S(O)Cl)H+ + Cl-

R-C(O)O-S(O)Cl + HCl

R-C(O)O-S(O)Cl

Cl-

Tetrahedral Intermediate

Tetrahedral Intermediate

R-COCl + SO2 + Cl-

Click to download full resolution via product page

Caption: Mechanism of acid chloride formation using thionyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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